molecular formula C6H6BrFN2 B13547554 4-Bromo-5-fluoro-2,6-dimethylpyrimidine

4-Bromo-5-fluoro-2,6-dimethylpyrimidine

Cat. No.: B13547554
M. Wt: 205.03 g/mol
InChI Key: SINRVEJDVDSJID-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of bromine and fluorine atoms at the 4th and 5th positions, respectively, along with two methyl groups at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2,6-dimethylpyrimidine typically involves the halogenation of 2,6-dimethylpyrimidine. One common method includes the bromination of 2,6-dimethylpyrimidine followed by fluorination. The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-5-fluoro-2,6-dimethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethylpyrimidine
  • 5-Bromo-2,4-dimethylpyrimidine
  • 4-Bromo-2-(2-bromo-5-fluorophenyl)-5,6-dimethylpyrimidine

Comparison: Compared to these similar compounds, 4-Bromo-5-fluoro-2,6-dimethylpyrimidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

4-bromo-5-fluoro-2,6-dimethylpyrimidine

InChI

InChI=1S/C6H6BrFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3

InChI Key

SINRVEJDVDSJID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)Br)F

Origin of Product

United States

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